molecular formula C15H13NS B14620998 2-[4-(Methylsulfanyl)phenyl]-1H-indole CAS No. 58995-72-5

2-[4-(Methylsulfanyl)phenyl]-1H-indole

Cat. No.: B14620998
CAS No.: 58995-72-5
M. Wt: 239.3 g/mol
InChI Key: UZBNSDYIJJKPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylsulfanyl)phenyl]-1H-indole is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of a methylsulfanyl group attached to the phenyl ring in this compound adds unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfanyl)phenyl]-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Methylsulfanyl)aniline and indole derivatives.

    Condensation Reaction: The key step involves a condensation reaction between 4-(Methylsulfanyl)aniline and an indole derivative. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfanyl)phenyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced to modify the indole ring or the phenyl ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the indole ring or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced indole or phenyl ring derivatives.

    Substitution: Substituted indole or phenyl ring derivatives.

Scientific Research Applications

2-[4-(Methylsulfanyl)phenyl]-1H-indole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylsulfonylphenyl)indole: This compound has a similar structure but with a sulfonyl group instead of a methylsulfanyl group.

    2-(4-Methylphenyl)indole: This compound lacks the sulfur atom in the substituent group.

Uniqueness

2-[4-(Methylsulfanyl)phenyl]-1H-indole is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

58995-72-5

Molecular Formula

C15H13NS

Molecular Weight

239.3 g/mol

IUPAC Name

2-(4-methylsulfanylphenyl)-1H-indole

InChI

InChI=1S/C15H13NS/c1-17-13-8-6-11(7-9-13)15-10-12-4-2-3-5-14(12)16-15/h2-10,16H,1H3

InChI Key

UZBNSDYIJJKPCC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.